molecular formula C6H11N3O2 B556486 6-azidohexanoic Acid CAS No. 79598-53-1

6-azidohexanoic Acid

Cat. No. B556486
CAS RN: 79598-53-1
M. Wt: 157.17 g/mol
InChI Key: JCORXJUUSVCJEP-UHFFFAOYSA-N
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Description

6-Azidohexanoic acid is a six-carbon saturated fatty acid with an ω-terminal azide group . This building block can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC), forming a stable amide bond .


Synthesis Analysis

The terminal azide group of 6-azidohexanoic acid allows conjugation with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This makes it useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .


Molecular Structure Analysis

The empirical formula of 6-azidohexanoic acid is C6H11N3O2 . It has a molecular weight of 157.17 g/mol . The InChI key is JCORXJUUSVCJEP-UHFFFAOYSA-N .


Chemical Reactions Analysis

The terminal azide group of 6-azidohexanoic acid can react with compounds containing alkyne groups through a copper (I)-catalyzed cycloaddition reaction . This reaction is also known as click chemistry .


Physical And Chemical Properties Analysis

6-Azidohexanoic acid is a liquid at room temperature . It has a refractive index of n/D 1.463 . It is soluble in DMF, DMSO, THF, chloroform, and dichloromethane . It has a density of 1.074 g/mL .

Scientific Research Applications

  • Role in Structure of Molecules : 6-aminohexanoic acid, a derivative of 6-azidohexanoic Acid, plays a significant role in chemical synthesis of modified peptides and in the polyamide synthetic fibers industry. It is also often used as a linker in biologically active structures (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

  • Photoaffinity Labeling of Proteins : Azido analogues of certain compounds, which can be related to 6-azidohexanoic Acid, have been used in photoaffinity labeling of proteins. This helps in identifying molecular targets of specific biochemical receptors (Palmer et al., 2007).

  • Synthesis Methodology : Research on the synthesis of 6-aminohexanoic acid through sulfuric acid hydrolysis of caprolactam has been conducted. This synthesis is important for applications in various chemical processes (Arinushkina, Krylov, Kotelnikova, & Gerasimov, 2020).

  • Corneal Penetration for Therapeutic Use : Studies on the corneal penetration of 6-aminohexanoic acid, a related compound, indicate its potential in maintaining therapeutic levels in the anterior chamber of the eye (Campbell, Neault, & Brubaker, 1976).

  • Gel Combustion Synthesis : 6-aminohexanoic acid has been used as a fuel in the gel combustion synthesis of spinel ferrites. This innovative application shows its versatility in materials science (Chavarriaga et al., 2020).

  • Synthesis of Heterobifunctional Reagents : The synthesis of photoreactive heterobifunctional reagents derived from hexanoic acid, closely related to 6-azidohexanoic Acid, has been described. These compounds are crucial in biochemical research for modifying biomolecules like proteins (Dupuis & Radwan, 1983).

  • Bioimaging Applications : 6-aminohexanoic acid has been used in the preparation of high-quality water-soluble and surface-functionalized upconversion nanocrystals. These nanocrystals are valuable for fluorescence bioimaging, demonstrating the compound's applicability in advanced imaging techniques (Cao et al., 2011).

Safety And Hazards

6-Azidohexanoic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid breathing dust, gas or vapours, and contact with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

properties

IUPAC Name

6-azidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c7-9-8-5-3-1-2-4-6(10)11/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCORXJUUSVCJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452913
Record name 6-azidohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-azidohexanoic Acid

CAS RN

79598-53-1
Record name 6-azidohexanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Azidohexanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 6-azidohexanoate (8.59 g, 44.8 mmol) and KOH (13.0 g, 0.231 mol) were dissolved into a mixture of 120 ml of water and 180 ml of MeOH. The solution was stirred at 0° C. for 2 hrs then MeOH was removed in vacuo. The aqueous layer was extracted by CHCl3 (2×100 ml), acidified to pH=1 by 2N aqueous HCl and extracted by Et2O (2×100 ml). The organic layers were combined, washed with water (100 ml) and dried over Na2SO4. After filtration and evaporation of solvent, 6-azidohexanoic acid (6.56 g, 93%) was obtained as a colorless oil.
Quantity
8.59 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The above compound was prepared by a literature procedure [W. M. Rothe and K. Gehrke, Makromol Chem. 83, 1 (1965)] as follows: To a solution of 6-bromohexanoic acid (21.6 g, 0.11 mol) in 3.3N sodium hydroxide (33.3 ml) was added sodium azide (8.33 g, 1.27 mol) and the mixture stirred at room temperature for 5 min. Ether (5 ml) was then added and the reaction mixture was refluxed for 6 h, cooled to room temperature and acidified with 2N H2SO4 to pH 2. The oily layer which formed was separated and the aqueous layer extracted with ether (25 ml). The organic extract was combined with the oily layer and the resulting solution dried (Na2SO4) and evaporated to yield 14.5 g (83.6%) of title compound as an oil; ir (neat) νmax : 2097 (N3), 1708 cm-1 (C=O); 1Hmr (CDCl3) δ: 1.2-2.0 (m, 6H, 3CH2), 2.4 (m, 2H,--CH2CO--), 3.3 (m, 2H, CH2N3), 11.5 (s, 1H, CO2H).
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
8.33 g
Type
reactant
Reaction Step One
Quantity
33.3 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83.6%

Synthesis routes and methods III

Procedure details

AHA was synthesized following a reported method with modifications. To methyl 6-azidohexanoate (3.4 g, 20 mmol) in 20 ml of mixture of MeOH/H2O (4/1 v/v) LiOH (2.5 g, 60 mmol) was added. After being stirred for 5 h at room temperature, the reaction mixture was poured into brine and washed with hexane to remove unreacted Ester. The aqueous fraction was acidified with HCl, extracted with ethyl acetate. Combined organic fractions were washed with brine and died over MgSO4. Ethyl acetate was removed under reduced pressure that resulted to transparent liquid. Yield 93%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
20 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
358
Citations
P Daumar, CA Wanger-Baumann… - Bioconjugate …, 2012 - ACS Publications
… of this labeling approach, a d-amino acid analogue of WT-pHLIP and an l-amino acid control peptide K-pHLIP, both functionalized at the N-terminus with 6-azidohexanoic acid, were …
Number of citations: 82 pubs.acs.org
D Chan‐Seng, J Louwsma, JF Lutz… - Macromolecular Rapid …, 2018 - Wiley Online Library
… (F, step a), (ii) 6-azidohexanoic acid (h, step c) as spacing … Fmoc-Phe-OH and 6-azidohexanoic acid were attached to … -Phe-OH and 6-azidohexanoic acid as building blocks. After …
Number of citations: 5 onlinelibrary.wiley.com
D Chan-Seng, JF Lutz - Sequence-Controlled Polymers: Synthesis …, 2014 - ACS Publications
… as Fmoc-protected amino acid, 6-azidohexanoic acid as azidocarboxylic acid and … The insertion of each Boc-protected lysine residue and 6-azidohexanoic acid through the …
Number of citations: 12 pubs.acs.org
N Elomaa - 2020 - aaltodoc.aalto.fi
… 6-azidohexanoic acid (linker) is synthesized for PI end-functionalization, and afterward, PI is reacted with linker molecule from one or both ends of the chain. The PI azide end-…
Number of citations: 0 aaltodoc.aalto.fi
OY Zolotarskaya, AF Wagner, JM Beckta… - Molecular …, 2012 - ACS Publications
… CPT was first modified with a linker 6-azidohexanoic acid via an ester linkage to yield CPT-azide. CPT-azide was then click coupled to P(EAMO) in dichloromethane using bromotris(…
Number of citations: 28 pubs.acs.org
L Ray, TR Valentic, T Miyazawa, DM Withall… - Nature …, 2016 - nature.com
… Thus, we fed commercially available 6-azidohexanoic acid 36 to cultures of S. ambofaciens … This analogue presumably arises from the conversion of 6-azidohexanoic acid 36 to its CoA …
Number of citations: 18 www.nature.com
R Alleti, V Rao, L Xu, RJ Gillies… - The Journal of organic …, 2010 - ACS Publications
… 6-Azidohexanoic acid (17) was coupled to the N-terminus of the resin-bound tetrapeptide. … tetrapeptide with acid 12 in place of 6-azidohexanoic acid. Compounds 13 and 14 were …
Number of citations: 19 pubs.acs.org
OY Zolotarskaya, Q Yuan, KJ Wynne, H Yang - Macromolecules, 2013 - ACS Publications
… Fluorescein-carrying P(EAMO)-g-PEG was synthesized by click coupling bifunctional spacer 6-azidohexanoic acid (AHA) to P(EAMO)-g-PEG and subsequently coupling of AAF to AHA …
Number of citations: 23 pubs.acs.org
R Yu, W Hu, G Lin, Q Xiao, J Zheng, Z Lin - RSC advances, 2015 - pubs.rsc.org
… –alkyne cycloaddition (CuAAC) reaction in a “one-pot” process, a facile approach was developed for the preparation of a polymer monolithic column carrying 6-azidohexanoic acid (AHA…
Number of citations: 19 pubs.rsc.org
Y Li, Y Liu, L Zhang, Y Xu - Journal of Labelled Compounds …, 2012 - Wiley Online Library
… D4 peptide was identified as an EGFR targeting ligand, and cRGDfK is a widely used ligand for α ν β 3 integrin.40, 41 We modified the peptides with azido-Leu or 6-Azidohexanoic acid …

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